1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione
Description
1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring.
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h9H,2-4H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMTUVQBNTYCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCN2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This reaction is typically carried out at 100°C under solvent-free conditions, utilizing a mesoporous catalyst such as MIL-125(Ti)-N(CH2PO3H2)2 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. The use of dicationic molten salts as catalysts has been documented to provide high yields and efficient reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It has been investigated for its potential as an anti-tumor, antifungal, antibacterial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and catalysts due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit adenosine kinase, which plays a crucial role in cellular energy homeostasis. Additionally, the compound can interact with various receptors and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine: Another member of the pyrido[2,3-d]pyrimidine family, known for its biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: A structurally related compound with notable pharmacological properties
Uniqueness: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
